molecular formula C9H12BFO3 B6308738 3-Fluoro-2-isopropoxyphenylboronic acid CAS No. 2121511-87-1

3-Fluoro-2-isopropoxyphenylboronic acid

Cat. No.: B6308738
CAS No.: 2121511-87-1
M. Wt: 198.00 g/mol
InChI Key: JTECRDJNBIRZTO-UHFFFAOYSA-N
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Description

3-Fluoro-2-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BFO3 . It has a molecular weight of 198 and is a solid at room temperature . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BFO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,12-13H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds, which are fundamental in organic chemistry .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 338.7±52.0 °C at 760 mmHg . The compound has a molar refractivity of 49.0±0.4 cm3 , and its polar surface area is 50 Å2 .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s success in sm coupling reactions is attributed to its stability, ease of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, making it suitable for use in various settings .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

(3-fluoro-2-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTECRDJNBIRZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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